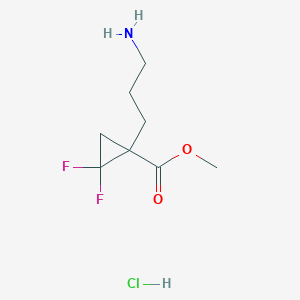![molecular formula C19H18ClNO3 B2909411 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1790706-14-7](/img/structure/B2909411.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the family of cathinone derivatives. It is also known as N-ethylpentylone or ephylone. This compound has gained significant attention in the scientific community due to its potential applications in research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolidine ring followed by the introduction of the benzodioxole and chlorophenyl groups. The final step involves the addition of the ethanone group.
Starting Materials
4-bromo-2-chlorobenzene, benzo[d][1,3]dioxole, 1-pyrrolidinecarboxaldehyde, sodium hydride, 2-chloroacetophenone, acetic acid, sodium acetate, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine, a. Dissolve 1-pyrrolidinecarboxaldehyde (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add benzo[d][1,3]dioxole (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine., Step 2: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene, a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv)., b. Add 4-bromo-2-chlorobenzene (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene., Step 3: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, a. Dissolve 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add 2-chloroacetophenone (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone.
Mecanismo De Acción
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the dopamine transporter and norepinephrine transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety.
Efectos Bioquímicos Y Fisiológicos
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its potent inhibition of the dopamine transporter and norepinephrine transporter, which can lead to improved mood and reduced anxiety. However, the limitations of using this compound include its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone. These include studying its potential applications in treating depression and anxiety disorders, as well as its potential for abuse and addiction. Further research is also needed to determine the long-term effects of this compound on the brain and body.
Aplicaciones Científicas De Investigación
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter and norepinephrine transporter. This compound has also been studied for its potential applications in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

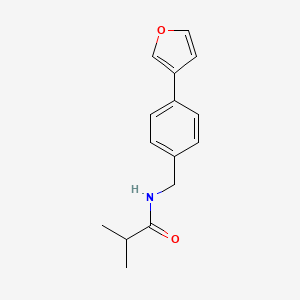
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)
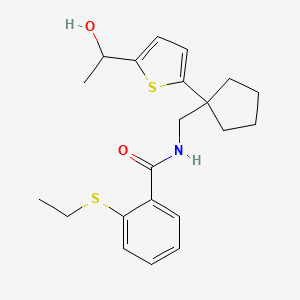
![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
![N-[2,2-Dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2909341.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)
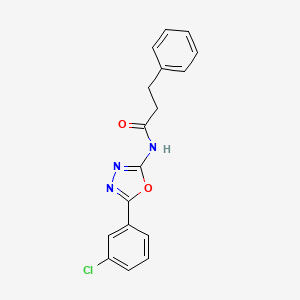
![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
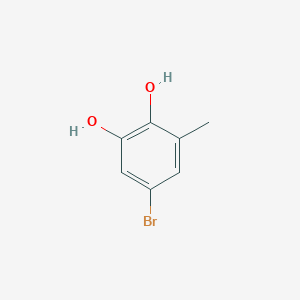
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)
